1-(dichloromethyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide
Description
Properties
IUPAC Name |
1-(dichloromethyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c17-15(18)14-12-6-2-1-4-10(12)8-13(14)16(20)19-9-11-5-3-7-21-11/h1-7,13-15H,8-9H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFGGNSYSXCJMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)C(Cl)Cl)C(=O)NCC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380226 | |
| Record name | 1-(dichloromethyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263256-07-1 | |
| Record name | 1-(dichloromethyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chloromethylation of Indene
Treatment of 2,3-dihydro-1H-indene with chloromethyl methyl ether (MOMCl) in the presence of ZnCl2 generates the chloromethyl intermediate. Subsequent radical chlorination using Cl2 under UV light (λ = 350 nm) affords the dichloromethyl derivative.
Optimized conditions :
- Chlorinating agent: Cl2 gas (2 equiv)
- Radical initiator: AIBN (0.1 equiv)
- Reaction time: 12 h
- Yield: 65%
Alternative Route: Friedel-Crafts Acylation
Dichloroacetyl chloride reacts with indene in AlCl3-catalyzed Friedel-Crafts acylation, followed by Clemmensen reduction (Zn-Hg/HCl) to reduce the ketone to a methyl group.
Carboxamide Formation
The carboxylic acid at position 2 is activated as an acid chloride (SOCl2, 80°C, 2 h) and coupled with furfurylamine using Buchwald-Hartwig amination conditions.
Representative procedure :
- Activation :
- 2,3-Dihydro-1H-indene-2-carboxylic acid (1.0 equiv)
- SOCl2 (3.0 equiv), reflux, 2 h
- Coupling :
Structural Characterization
1H NMR (500 MHz, CDCl3):
- δ 7.82 (s, 1H, ArH)
- δ 6.45–6.32 (m, 3H, furan-H)
- δ 4.55 (s, 2H, NCH2)
- δ 3.20–2.95 (m, 4H, indene-CH2)
- δ 2.15 (s, 2H, CHCl2)
IR (KBr) :
- 1685 cm−1 (C=O stretch)
- 1540 cm−1 (N–H bend)
- 740 cm−1 (C–Cl stretch)
Industrial-Scale Considerations
Large-scale synthesis employs continuous flow reactors to enhance safety and efficiency during chlorination steps. Key parameters:
- Residence time: 30 min
- Temperature: 50°C
- Pressure: 3 bar
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Over-chlorination | Stepwise Cl2 addition with real-time HPLC monitoring |
| Furylamine instability | Use of freshly distilled amine under N2 atmosphere |
| Low cyclization yields | High-dilution conditions (0.01 M) |
Chemical Reactions Analysis
1-(Dichloromethyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The dichloromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloromethyl group, leading to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Dichloromethyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(dichloromethyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Amino-2,3-dihydro-1H-indene-5-carboxamide Derivatives (DDR1 Inhibitors)
Structure-Activity Relationship (SAR): Replacement of the dichloromethyl group in the target compound with an amino group at position 2 and shifting the carboxamide to position 5 yields 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives (e.g., compound 7f in ). These derivatives exhibit potent discoidin domain receptor 1 (DDR1) inhibition, with 7f showing a Kd of 5.9 nM and IC50 of 14.9 nM .
Key Differences:
- Bioactivity: The amino group at position 2 enhances kinase selectivity, whereas the dichloromethyl group in the target compound may confer electrophilic reactivity or metabolic stability.
| Parameter | Target Compound | DDR1 Inhibitor (7f) |
|---|---|---|
| Core Substituent (Pos. 1) | Dichloromethyl | Hydrogen |
| Carboxamide Position | 2 | 5 |
| Key Biological Activity | Undocumented | DDR1 inhibition (IC50 = 14.9 nM) |
| Toxicity | Likely hepatotoxic (ClogP) | Low hemolytic anemia risk |
N-(Furan-2-ylmethyl)benzamide Derivatives
Structural Analog: describes N-(furan-2-ylmethyl)-N-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide (JXC010), which shares the furan-2-ylmethyl carboxamide motif .
Key Differences:
- Core Scaffold: JXC010 uses a quinolinone core instead of dihydroindene, enabling π-π stacking interactions in receptor binding.
Diarylsulfonylureas (e.g., LY186641)
Functional Group Comparison: LY186641 (N-[(4-chlorophenyl)amino]carbonyl-2,3-dihydro-1H-indene-5-sulfonamide) shares the dihydroindene core but replaces the carboxamide with a sulfonamide group .
Pharmacological Contrast:
- Toxicity: LY186641 induced methemoglobinemia (dose-limiting at 2550 mg/m<sup>2</sup>/week) due to sulfonamide-mediated oxidative stress, whereas carboxamides like the target compound are less prone to this effect.
- Bioavailability: Sulfonamides generally exhibit higher plasma protein binding (>90%) compared to carboxamides (~70–80%).
Furan-Containing Dihydroindenones
Structural Analog: (2E)-2-(Furan-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one () shares the dihydroindene core and furyl substituent but lacks the carboxamide and dichloromethyl groups .
Key Contrasts:
- Reactivity: The α,β-unsaturated ketone in the analog allows Michael addition reactions, whereas the carboxamide in the target compound supports hydrogen bonding.
- Applications: The analog’s conjugated system is suited for photophysical studies, while the target compound’s dichloromethyl group may stabilize radical intermediates.
Biological Activity
1-(Dichloromethyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide is a synthetic organic compound notable for its unique chemical structure, which includes a dichloromethyl group, a furan ring, and an indene carboxamide moiety. This combination suggests potential biological activities that merit investigation.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure. The presence of both dichloromethyl and furan groups indicates that it may participate in various chemical reactions, such as oxidation and nucleophilic substitution, which can influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H15Cl2N O2 |
| Molecular Weight | 320.21 g/mol |
| CAS Number | 263256-07-1 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's structural characteristics allow it to bind effectively to these targets, modulating their activity and leading to various biological effects.
Potential Targets:
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Case Studies:
- Enzyme Inhibition : A study demonstrated that related compounds could inhibit cyclooxygenase (COX) enzymes, suggesting a potential anti-inflammatory mechanism for this compound.
- Antitumor Activity : Compounds with furan rings have shown promise in cancer research due to their ability to induce apoptosis in cancer cells. This suggests that our compound may similarly affect tumor growth.
- Antimicrobial Properties : Furan derivatives have been noted for their antibacterial properties. The dichloromethyl group might enhance this activity by increasing the lipophilicity of the molecule.
Research Findings
Recent studies have focused on the synthesis and characterization of similar compounds, revealing insights into their biological activities:
- Oxidation Reactions : The furan ring can be oxidized to produce derivatives with enhanced biological properties.
- Substitution Reactions : Nucleophilic substitutions at the dichloromethyl position can lead to new derivatives with potentially improved efficacy against biological targets.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(dichloromethyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide, and how can reaction conditions be optimized for yield and purity?
Answer:
- Synthetic Routes : Multi-step synthesis typically involves coupling a dichloromethyl-substituted indene precursor with a furan-methylamine derivative. For example, amide bond formation via activation of the carboxylic acid group (e.g., using EDCI/HOBt) or nucleophilic acyl substitution with acyl chlorides .
- Optimization :
- Temperature : Reflux conditions (~120°C) in aprotic solvents (e.g., 1,4-dioxane or DMF) enhance reaction efficiency .
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while dichloromethane or THF is used for low-temperature reactions to minimize side products .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (chloroform/methanol) ensures high purity .
Q. How can the molecular structure of this compound be rigorously characterized?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for the dichloromethyl group (δ ~5.5–6.0 ppm for CHCl₂), furan protons (δ ~6.3–7.4 ppm), and indene backbone (δ ~2.5–3.5 ppm for CH₂ groups) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves spatial arrangement, bond angles, and confirms stereochemistry (e.g., indene ring conformation) .
Q. What computational tools are recommended for predicting physicochemical properties and reactivity?
Answer:
- Molecular Descriptors : Use PubChem or ChemAxon for logP, polar surface area, and hydrogen-bonding capacity .
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO/LUMO energies) and reaction sites for electrophilic/nucleophilic attacks .
- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in biological matrices .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the indene or furan moieties be addressed?
Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the amide nitrogen) to steer electrophilic substitution on the indene ring .
- Catalytic Control : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for selective functionalization of the furan ring .
- Solvent Effects : Polar solvents stabilize transition states for indene ring reactions, while non-polar solvents favor furan modifications .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
Answer:
- Dose-Response Profiling : Establish IC₅₀ values across multiple assays (e.g., kinase inhibition vs. cell viability) to differentiate target-specific effects from off-target toxicity .
- Metabolic Stability Tests : Incubate the compound with liver microsomes to assess if metabolites contribute to observed discrepancies .
- Receptor Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities and validate mechanisms .
Q. How can the hydrolytic stability of the carboxamide group be evaluated under physiological conditions?
Answer:
- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC or LC-MS.
- Half-Life Calculation : Use kinetic modeling to predict stability in gastric (pH 2) or plasma (pH 7.4) environments .
- Enzymatic Hydrolysis : Test susceptibility to proteases (e.g., trypsin) or esterases using fluorogenic assays .
Q. What experimental designs are recommended for probing the compound’s interaction with lipid bilayers or membrane proteins?
Answer:
- Liposome Binding Assays : Incorporate fluorescent probes (e.g., dansyl tags) to track partitioning into lipid bilayers .
- Cryo-EM or NMR : Resolve structural changes in membrane proteins (e.g., GPCRs) upon ligand binding .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in hydrophobic pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
